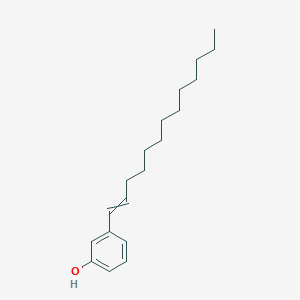
3-(Tridec-1-EN-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tridec-1-EN-1-YL)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a long aliphatic chain (tridec-1-en-1-yl) attached to the phenol ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tridec-1-EN-1-YL)phenol typically involves the alkylation of phenol with a tridec-1-en-1-yl halide. This reaction can be carried out under basic conditions using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, forming a phenoxide ion. The phenoxide ion then undergoes nucleophilic substitution with the tridec-1-en-1-yl halide to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Tridec-1-EN-1-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, such as nitration, bromination, and sulfonation
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nitration can be carried out using nitric acid (HNO3), bromination using bromine (Br2), and sulfonation using sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenol
Scientific Research Applications
3-(Tridec-1-EN-1-YL)phenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives
Mechanism of Action
The mechanism of action of 3-(Tridec-1-EN-1-YL)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long aliphatic chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
2,4-Dichlorophenol: A phenol derivative with two chlorine atoms at the ortho and para positions
Comparison: 3-(Tridec-1-EN-1-YL)phenol is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties compared to other phenols. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties .
Properties
CAS No. |
113318-53-9 |
|---|---|
Molecular Formula |
C19H30O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-tridec-1-enylphenol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h12-17,20H,2-11H2,1H3 |
InChI Key |
LYWIUCZXQCDUJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


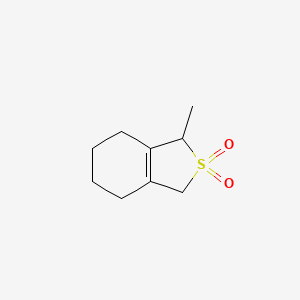

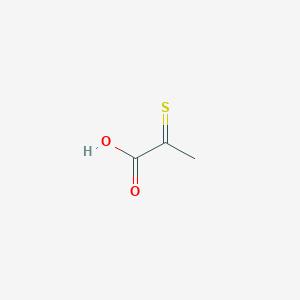


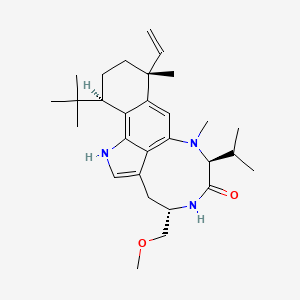
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

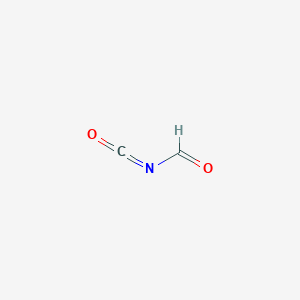
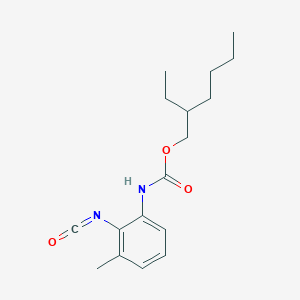
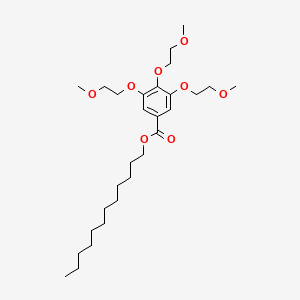
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
